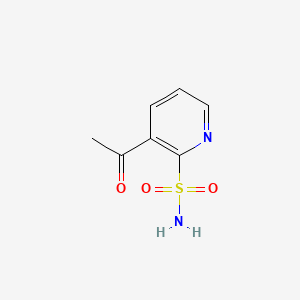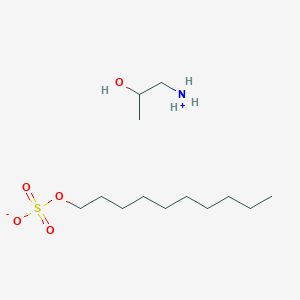
(2-Hydroxypropyl)ammonium decyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropyl)ammonium decyl sulfate is a chemical compound with the molecular formula C13H31NO5S. It is also known by its IUPAC name, 2-hydroxypropan-1-aminium dodecyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium decyl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-amino-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain optimal conditions for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropyl)ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
(2-Hydroxypropyl)ammonium decyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropyl)ammonium decyl sulfate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxypropyl)ammonium dodecyl sulfate
- (2-Hydroxypropyl)ammonium tetradecyl sulfate
- (2-Hydroxypropyl)ammonium hexadecyl sulfate
Uniqueness
Compared to similar compounds, (2-Hydroxypropyl)ammonium decyl sulfate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its specific molecular structure allows for versatile applications in various fields .
Propiedades
Fórmula molecular |
C13H31NO5S |
|---|---|
Peso molecular |
313.46 g/mol |
Nombre IUPAC |
decyl sulfate;2-hydroxypropylazanium |
InChI |
InChI=1S/C10H22O4S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-3(5)2-4/h2-10H2,1H3,(H,11,12,13);3,5H,2,4H2,1H3 |
Clave InChI |
GDYMYAPCYPQZHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOS(=O)(=O)[O-].CC(C[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


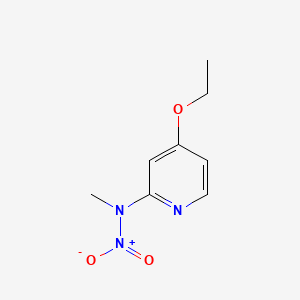
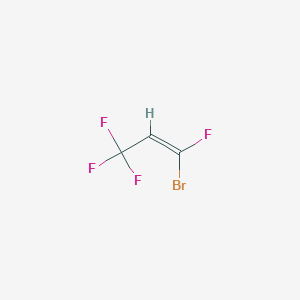
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
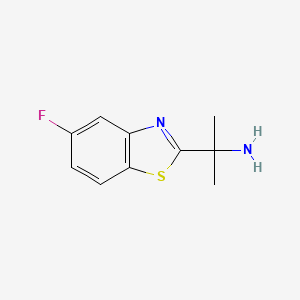





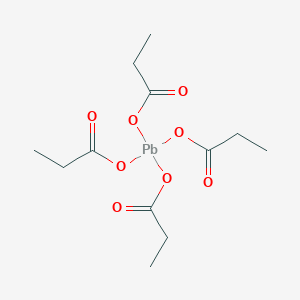


![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
